molecular formula C10H10BrFO2 B594995 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1314671-09-4

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B594995
CAS No.: 1314671-09-4
M. Wt: 261.09
InChI Key: ODHFDRDHMWQTHI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrFO2. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a methylpropanoic acid group. One common method involves the use of 4-bromo-2-fluorotoluene as a starting material. This compound undergoes a series of reactions including bromination, fluorination, and carboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring along with a methylpropanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHFDRDHMWQTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742709
Record name 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314671-09-4
Record name 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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